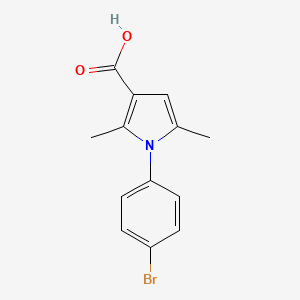
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known as 4-bromophenyl-2,5-dimethylpyrrole-3-carboxylic acid or BPDMP, is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. BPDMP has been used to synthesize a variety of compounds, including drugs, polymers, and proteins, and has been studied for its potential medicinal applications. We will also discuss the advantages and limitations of using BPDMP for laboratory experiments, and list possible future directions for research.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions
Research has demonstrated the use of β-bromo-α,β-unsaturated carboxylic acids in palladium-catalyzed carbonylative cyclization processes. These reactions, performed under carbon monoxide pressure, yield 1-(dimethylamino)-1H-pyrrole-2,5-diones, showcasing the potential of such compounds in synthesizing complex organic molecules (Bae & Cho, 2014).
Polymer Synthesis
The compound has been involved in the synthesis of highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain. These polymers exhibit strong fluorescence and quantum yields, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008).
Organic Synthesis and Medicinal Chemistry
There's evidence of the use of related pyrrole compounds in the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity. Such studies highlight the versatility of pyrrole derivatives in drug discovery and design (Bijev, Prodanova, & Nankov, 2003).
Antimicrobial Research
Research on analogs of nalidixic acid containing a pyrrole or 2,5-dimethylpyrrole group at the 6 position reports synthesis and antibacterial activities. These compounds are synthesized from 1-(4-aminophenyl)pyrrole or 2,5-dimethyl-1-(4-aminophenyl)-pyrrole, further highlighting the antimicrobial potential of pyrrole derivatives (Corelli et al., 1983).
Catalysis and Materials Science
The compound's derivatives have been used to create novel catalysts for Suzuki-type C−C coupling reactions. These studies present a pathway toward developing highly active palladium catalysts for organic synthesis, indicating the role of pyrrole-based ligands in enhancing catalytic efficiency (Mazet & Gade, 2001).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to interact strongly with their targets, often through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .
Biochemische Analyse
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the compound, such as the bromophenyl group and the carboxylic acid group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in animal models have not been specifically studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGDDDSULIWSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
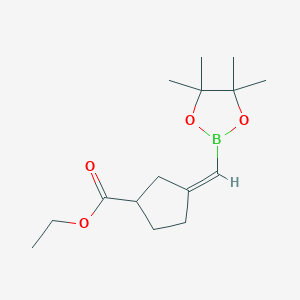
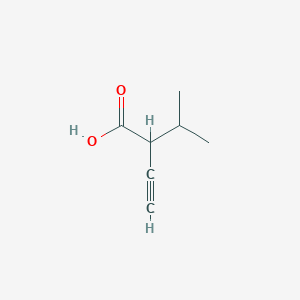
![N'-(2-Chloroacetyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide](/img/structure/B2640163.png)

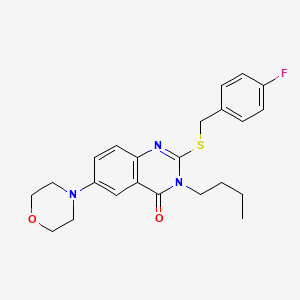

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2640168.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)
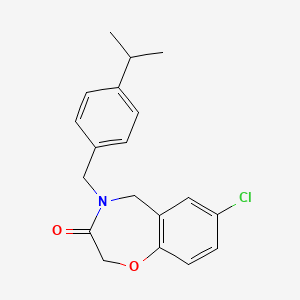
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)
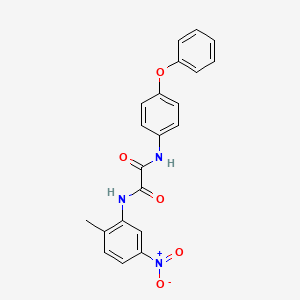
![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)
